2-(Ethylsulfonyl)aniline

Übersicht

Beschreibung

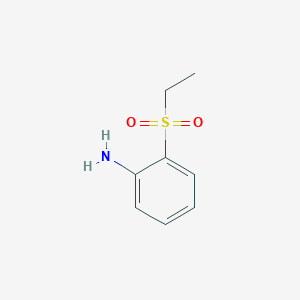

2-(Ethylsulfonyl)aniline (CAS: 31596-87-9) is an organosulfur compound with the molecular formula C₈H₁₁NO₂S (MW: 185.24 g/mol). It features a benzene ring substituted with an ethylsulfonyl (-SO₂C₂H₅) group at the ortho position relative to the aniline (-NH₂) group. This compound is a critical pharmacophoric fragment in medicinal chemistry, particularly in kinase inhibitors targeting receptors such as VEGFR2 (vascular endothelial growth factor receptor 2), which play pivotal roles in angiogenesis and cancer progression .

Synthesis: The synthesis of this compound derivatives often begins with commercially available precursors like 4-methoxybenzene-1-sulfonyl chloride. A four-step process involving sulfonation, alkylation, nitration, and catalytic hydrogenation achieves an overall yield of 59% . Challenges in commercial availability (e.g., discontinuation of intermediates like 2-amino-4-(ethylsulfonyl)phenol) have driven the development of novel synthetic routes .

Applications: The compound is integral to antitumor agents (e.g., VEGFR2 inhibitors like Nexavar® and Sutent®), with enzymatic IC₅₀ values as low as 22 nM . Its derivatives are also explored for cardiovascular, anti-inflammatory, and antidiabetic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Ethylsulfonyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently reduced to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration of aniline followed by sulfonation and reduction steps. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Ethylsulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like bromine or nitric acid in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

2-(Ethylsulfonyl)aniline has been investigated as a potential drug candidate due to its ability to modify existing pharmaceutical compounds. Research indicates that incorporating sulfonyl groups can enhance the pharmacological properties of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have shown that derivatives of sulfonyl anilines exhibit improved selectivity towards cyclooxygenase-2 (COX-2), a target for pain relief medications .

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of compounds derived from this compound in rat models. The results demonstrated significant reductions in paw edema, indicating potent anti-inflammatory properties compared to traditional NSAIDs like diclofenac .

| Treatment Group | Time (min) | Paw Thickness (mm) |

|---|---|---|

| Control | 0 | 4.53 ± 0.19 |

| Diclofenac | 120 | 6.49 ± 0.04 |

| Compound A | 120 | 5.95 ± 0.03 |

| Compound B | 120 | 5.34 ± 0.04 |

Biological Research Applications

2. Antimicrobial Properties

Research has indicated that sulfonyl-substituted anilines, including this compound, possess antimicrobial activity against various bacterial strains. The sulfonamide group enhances the compound's ability to interact with bacterial enzymes, potentially inhibiting their growth.

Case Study: Antimicrobial Efficacy

A series of tests conducted on different bacterial strains revealed that derivatives of this compound showed promising results in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Industrial Applications

3. Synthesis of Specialty Chemicals

In industrial chemistry, this compound serves as an intermediate in the synthesis of dyes and pigments. Its unique properties allow for the production of high-performance materials with specific colorimetric and stability characteristics.

4. Material Science

The compound is also explored for applications in material science, particularly in creating polymers with enhanced thermal and chemical resistance due to the stability imparted by the sulfonyl group .

Wirkmechanismus

The mechanism of action of 2-(Ethylsulfonyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(ethylsulfonyl)aniline are influenced by substituent variations. Below is a detailed comparison with six analogs:

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The ethylsulfonyl group enhances electrophilicity, improving binding to kinase ATP pockets. Halogenation: Chloroethyl substitution (e.g., 4-(2-Chloroethylsulfonyl)aniline) introduces reactivity for nucleophilic substitution, useful in prodrug designs . Aromatic vs. Aliphatic Sulfonyl: Phenylsulfonyl analogs exhibit reduced metabolic stability compared to ethylsulfonyl due to increased lipophilicity .

Synthetic Accessibility :

- This compound and its methoxy derivative are synthesized via multistep routes with moderate yields (59%), whereas analogs like 2-(phenylsulfonyl)aniline lack reported optimized syntheses .

Biological Activity: 5-(Ethylsulfonyl)-2-methoxyaniline is a superior VEGFR2 inhibitor (IC₅₀ = 22 nM) compared to non-methoxy analogs, attributed to enhanced hydrogen bonding with kinase domains . Piperidinyl-substituted derivatives (e.g., 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline) show promise in crossing the blood-brain barrier for CNS applications .

Research Challenges and Commercial Considerations

- Synthetic Hurdles: Limited commercial availability of intermediates (e.g., discontinued 2-amino-4-(ethylsulfonyl)phenol) complicates large-scale production .

- Safety Data : Toxicological profiles for many analogs (e.g., 2-{[(2-methylpropyl)sulfanyl]methyl}aniline) remain uncharacterized, necessitating precautionary handling .

Biologische Aktivität

2-(Ethylsulfonyl)aniline is an organic compound with the molecular formula C₈H₁₁NO₂S, characterized by an ethylsulfonyl group attached to an aniline ring. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies and providing a detailed analysis of its mechanisms of action.

- Molecular Weight : 185.25 g/mol

- CAS Number : 31596-87-9

- Structure : The compound features a sulfonyl group that enhances its solubility and reactivity, making it a useful intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been evaluated for its effectiveness against various bacterial strains and fungi.

- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate potent antibacterial effects against strains such as E. coli and S. aureus. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.

- Antifungal Activity : The compound has also been tested against fungi, with promising results in inhibiting the growth of Candida albicans. In comparative studies, it showed effectiveness comparable to standard antifungal agents like fluconazole.

Anticancer Potential

The anticancer activity of this compound is under investigation, particularly regarding its role as a VEGFR2 inhibitor. This receptor is crucial in tumor angiogenesis, and compounds targeting it are valuable in cancer therapy.

- VEGFR2 Inhibition : Preliminary data suggest that derivatives of this compound can inhibit VEGFR2 activity, with IC50 values indicating strong binding affinity. For instance, a related compound demonstrated an IC50 value of approximately 22 nM, highlighting the potential for therapeutic applications in oncology.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The ethylsulfonyl group facilitates hydrogen bonding with biological targets, enhancing binding affinity.

- Electrostatic Interactions : These interactions modulate the compound's ability to influence various biochemical pathways.

- Enzyme Inhibition : By acting as a competitive inhibitor for key enzymes involved in microbial metabolism and tumor growth, the compound can effectively reduce pathogen viability and tumor progression.

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties of this compound:

| Compound | Antimicrobial Activity | Anticancer Activity | Molecular Weight |

|---|---|---|---|

| This compound | High | Moderate | 185.25 g/mol |

| 2-(Methylsulfonyl)aniline | Moderate | Low | 171.25 g/mol |

| 2-(Propylsulfonyl)aniline | Low | Moderate | 199.30 g/mol |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound, against resistant bacterial strains. Results indicated a significant reduction in bacterial load at concentrations as low as 50 μg/mL.

- VEGFR2 Inhibition Study : A research article highlighted the synthesis of new derivatives based on this compound aimed at inhibiting VEGFR2. The study reported that certain derivatives achieved IC50 values below 30 nM, suggesting their potential as effective anticancer agents.

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-(ethylsulfonyl)aniline, and what are the critical purification steps?

Methodological Answer:

this compound is typically synthesized via sulfonation of aniline derivatives followed by alkylation. A validated approach involves:

Sulfonation : Introducing the sulfonyl group using reagents like chlorosulfonic acid or via oxidation of thioethers.

Ethylation : Reaction with ethyl halides or ethylating agents under basic conditions (e.g., NaHCO₃) to form the ethylsulfonyl group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical to remove unreacted intermediates and byproducts like sulfones or oxidized derivatives.

Key Considerations :

- Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3).

- Optimize pH during alkylation to avoid over-sulfonation .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted aniline protons at δ 6.8–7.2 ppm) and ethylsulfonyl group signals (CH₂CH₃ triplet at δ 1.2–1.4 ppm; SO₂CH₂ multiplet at δ 3.1–3.4 ppm).

- IR Spectroscopy : Confirm sulfonyl group presence via S=O asymmetric/symmetric stretches (1340–1290 cm⁻¹ and 1160–1120 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 201.04 (C₈H₁₁NO₂S) and fragmentation patterns (e.g., loss of SO₂C₂H₅ at m/z 93).

Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields for the sulfonation of aniline derivatives?

Methodological Answer:

Contradictions in yields often arise from:

- Reagent Purity : Impurities in chlorosulfonic acid or ethyl halides reduce efficiency. Use freshly distilled reagents.

- Side Reactions : Competing oxidation (e.g., formation of nitro derivatives) can be minimized by inert atmosphere (N₂/Ar) and controlled temperatures (0–5°C during sulfonation).

- Analytical Validation :

- Compare yields using HPLC (C18 column, acetonitrile/water mobile phase) to quantify unreacted aniline.

- Apply ANOVA to statistically assess reproducibility across trials (p < 0.05).

Case Study : A 2023 study achieved 78% yield by optimizing ethylation time (4 hrs vs. 2 hrs in prior work) and using anhydrous Na₂SO₄ for drying intermediates .

Q. Advanced: What methodologies are employed to study the electron-withdrawing effects of the ethylsulfonyl group on the aromatic ring's reactivity?

Methodological Answer:

- Hammett Substituent Constants : Calculate σₚ values for the ethylsulfonyl group (-0.57) to predict electrophilic substitution rates (e.g., nitration or halogenation).

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps (e.g., reduced electron density at the para position).

- Kinetic Studies : Compare reaction rates of this compound vs. unsubstituted aniline in Friedel-Crafts alkylation (e.g., 10x slower due to deactivation).

Experimental Design : - Conduct competitive reactions with isotopic labeling (¹³C or ²H) to track regioselectivity.

- Use cyclic voltammetry to measure oxidation potentials, correlating with electron-withdrawing strength .

Q. Advanced: How can this compound be utilized as a precursor for kinase inhibitor pharmacophores?

Methodological Answer:

- Fragment-Based Drug Design : The ethylsulfonyl group enhances binding to ATP pockets in kinases (e.g., VEGFR2) via hydrogen bonding with Lys868 and hydrophobic interactions.

- Synthetic Pathways :

- Couple with heterocyclic scaffolds (e.g., imidazopyridines) via Buchwald-Hartwig amination.

- Optimize regioselectivity using Pd(OAc)₂/XPhos catalysts.

Biological Validation :

- Test inhibitory activity (IC₅₀) in enzyme assays (e.g., Kinase-Glo® luminescent platform).

- Perform molecular docking (AutoDock Vina) to predict binding modes and guide structural modifications .

Eigenschaften

IUPAC Name |

2-ethylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIUERHMYOPFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505555 | |

| Record name | 2-(Ethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31596-87-9 | |

| Record name | 2-(Ethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.